molecular formula C17H18N2O3S B6417816 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide CAS No. 1070960-43-8

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide

Cat. No.: B6417816
CAS No.: 1070960-43-8
M. Wt: 330.4 g/mol
InChI Key: GYLJQPGKQZBUTF-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a phenyl ring substituted with a morpholine-linked oxoethyl group. Although direct data on its synthesis or properties are absent in the provided evidence, structurally related compounds (e.g., morpholine-thioxoacetamides, thiophene-carboxanilides) offer insights into its likely characteristics .

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-16(19-7-9-22-10-8-19)12-13-3-5-14(6-4-13)18-17(21)15-2-1-11-23-15/h1-6,11H,7-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLJQPGKQZBUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Ethylcarbodiimide (EDC) is widely employed for activating carboxylic acids, facilitating nucleophilic attack by amines. In a representative procedure, 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (1.0 equiv) and thiophene-2-carboxylic acid (1.1 equiv) are dissolved in dimethyl sulfoxide (DMSO) with EDC (1.2 equiv) as the coupling agent. The reaction proceeds at room temperature for 12 hours, yielding the crude amide. Purification via reversed-phase HPLC achieves >95% purity, though yields vary between 60–75% depending on steric hindrance.

Uronium-Based Activation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior efficiency in challenging couplings. For instance, HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile enable rapid amidation at 25°C within 2 hours. This method achieves yields exceeding 85% for analogous thiophene carboxamides, attributed to enhanced electrophilicity of the activated carboxylate.

Table 1: Comparison of Amide Coupling Methods

MethodReagentsSolventTime (h)Yield (%)Purity (%)
EDC-mediatedEDC, DMSODMSO1260–7595
HATU-mediatedHATU, DIPEAAcetonitrile285–9098

Synthesis of Morpholine-Containing Intermediates

The 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline intermediate is synthesized via nucleophilic substitution or Friedel-Crafts acylation.

Nucleophilic Substitution

Patent literature describes reacting 4-aminophenethyl bromide with morpholine under basic conditions. In a typical procedure, morpholine (1.5 equiv) and potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours yield the secondary amine. Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane introduces the ketone group, achieving 70% conversion.

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation using boron trifluoride (BF₃) as a Lewis acid. 4-Aminophenylacetic acid is treated with morpholine in the presence of BF₃·Et₂O (0.1 equiv) at 0°C, followed by gradual warming to 25°C. This one-pot method avoids isolation of intermediates but requires careful pH control to prevent over-acylation.

Coupling Reactions and Optimization

Sequential Alkylation-Amidation

A two-step protocol first alkylates 4-nitrophenol with chloroacetyl chloride, followed by morpholine substitution. Reduction of the nitro group to an amine (H₂/Pd-C, 90% yield) precedes amide coupling with thiophene-2-carboxylic acid. This approach circumvents stability issues with aniline intermediates but introduces additional purification steps.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, combining 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline and thiophene-2-carbonyl chloride in N-methylpyrrolidone (NMP) under microwave conditions (150°C, 20 minutes) achieves 92% yield, reducing reaction time tenfold compared to conventional heating.

Purification and Characterization Techniques

Chromatographic Resolution

Chiral chromatography resolves enantiomers when stereocenters are present. Using a Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) at 1.0 mL/min, enantiomeric excess (ee) >98% is achieved for structurally related compounds. X-ray crystallography confirms absolute configuration, as demonstrated for analogous thiophene carboxamides.

Spectroscopic Validation

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 346.0987 ([M+H]⁺), matching the theoretical exact mass.

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.45 (s, 1H, NH), 7.75–7.65 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂CO), 3.60–3.55 (m, 4H, morpholine), 2.45–2.40 (m, 4H, morpholine).

Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
Amide NH8.45Singlet1H
Thiophene C3-H7.75Doublet1H
Morpholine CH₂3.60Multiplet4H
Aromatic CH₂CO4.25Singlet2H

Scale-Up and Industrial Considerations

Process Optimization

Large-scale synthesis (≥1 kg) necessitates solvent recovery and waste minimization. Patent WO2009020588A1 highlights MTBE (methyl tert-butyl ether) as a preferred solvent for Grignard reactions due to its low water solubility and ease of distillation.

Cost-Effective Reagents

Replacing HATU with propane phosphonic acid anhydride (T3P®) reduces costs by 40% without compromising yield. T3P®-mediated couplings in ethyl acetate achieve 88% yield at 50°C, making it viable for industrial production .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide has shown biological activity in various assays. It can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism by which N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Key References
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide (Target) C₁₇H₁₉N₂O₃S (estimated) Phenyl-morpholinyl-oxoethyl, thiophene Not reported Not reported
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k) C₁₃H₁₅N₂O₃S Morpholinyl-thioxoacetyl, benzoic acid 237–238 80
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) C₁₆H₁₇ClN₃O₂S₂ Chlorobenzyl-thiazole, morpholinyl-thioxo 238–240 84
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Nitrophenyl, thiophene 397
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S Chlorophenyl-thiazole, morpholinoacetamide Not reported
N-(4-Chlorophenyl)thiophene-2-carboxamide C₁₁H₈ClNOS Chlorophenyl, thiophene Not reported
Key Observations:

Morpholine Derivatives : Compounds with morpholine substituents (e.g., 2k, 6a, 6b) exhibit high melting points (>230°C), suggesting strong intermolecular interactions and crystalline stability . The target compound likely shares this trend.

Thiophene vs.

Substituent Effects :

  • Halogens : Chloro- or bromo-substituents (e.g., 6a, 6b) increase lipophilicity, which could enhance membrane permeability .
  • Nitro Groups : The nitro-substituted analog () shows a very high melting point (397°C), attributed to strong dipolar interactions and planar molecular packing .

Crystallographic and Spectroscopic Data

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between benzene and thiophene rings (8.5–13.5°) influence molecular packing and stability . The target compound’s phenyl-morpholinyl-oxoethyl substituent may introduce greater torsional flexibility.
  • Hydrogen Bonding : Weak C–H⋯O/S interactions dominate in nitro-substituted analogs, while morpholine derivatives (e.g., 2k) may form stronger hydrogen bonds via the morpholine oxygen .

Future Research Priorities :

Experimental determination of melting point, solubility, and biological activity.

Crystallographic studies to elucidate conformational preferences.

Optimization of synthetic routes for scalable production, drawing from ’s large-scale morpholine-acetamide protocols .

Q & A

Q. How can synergistic effects with other therapeutics be evaluated?

  • Methodological Answer :
  • Combination index (CI) : Calculate using Chou-Talalay method (CI <1 indicates synergy) .
  • Transcriptomics : RNA-seq to identify pathways upregulated in combination vs. monotherapy .
  • In vivo efficacy : Co-administer with standard drugs (e.g., cisplatin) in xenograft models .

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